molecular formula C16H19N3O4S B2772681 1-tert-butyl-3-methyl-4-[(2-nitrophenyl)thio]-1H-pyrazol-5-yl acetate CAS No. 851127-35-0

1-tert-butyl-3-methyl-4-[(2-nitrophenyl)thio]-1H-pyrazol-5-yl acetate

Cat. No.: B2772681
CAS No.: 851127-35-0
M. Wt: 349.41
InChI Key: GAFJIGVVQLCBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-butyl-3-methyl-4-[(2-nitrophenyl)thio]-1H-pyrazol-5-yl acetate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as TBNPT and is used in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

TBNPT is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a crucial role in the synthesis of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting COX-2, TBNPT can reduce the production of prostaglandins and thus alleviate inflammation and pain.
Biochemical and Physiological Effects:
TBNPT has been shown to have significant biochemical and physiological effects in various studies. In vitro studies have demonstrated that TBNPT can inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that TBNPT can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. TBNPT has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of TBNPT is its high potency and selectivity as a COX-2 inhibitor. This makes it a valuable tool for studying the role of COX-2 in various biological processes. TBNPT is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of TBNPT is its potential toxicity, which can limit its use in certain experiments. Additionally, TBNPT may not be suitable for studying the effects of COX-2 inhibition in certain tissues or cell types.

Future Directions

There are several future directions for research on TBNPT. One area of interest is the development of TBNPT derivatives with improved pharmacological properties, such as increased potency or reduced toxicity. Another area of research is the investigation of the molecular mechanism of TBNPT's interaction with COX-2 and other biological targets. Finally, TBNPT could be used in conjunction with other drugs or therapies to enhance their efficacy and reduce side effects.

Synthesis Methods

The synthesis of TBNPT involves a reaction between 1-tert-butyl-3-methyl-4-amino-1H-pyrazole-5-carboxylic acid and 2-nitrobenzenethiol in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. This synthesis method has been optimized to produce high yields of TBNPT with excellent purity.

Scientific Research Applications

TBNPT has been extensively studied in scientific research due to its potential applications in various fields. In medicinal chemistry, TBNPT has been investigated as a potential drug candidate for the treatment of cancer and inflammation. In pharmacology, TBNPT has been used to study the mechanism of action of various drugs and their interactions with biological systems. In biochemistry, TBNPT has been employed to investigate the structure and function of proteins and enzymes.

Properties

IUPAC Name

[2-tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-10-14(24-13-9-7-6-8-12(13)19(21)22)15(23-11(2)20)18(17-10)16(3,4)5/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFJIGVVQLCBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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